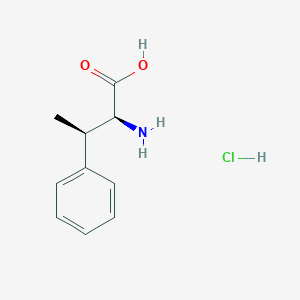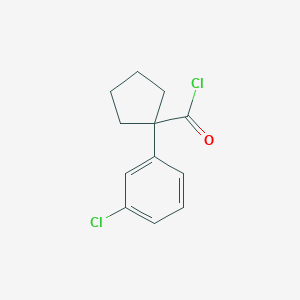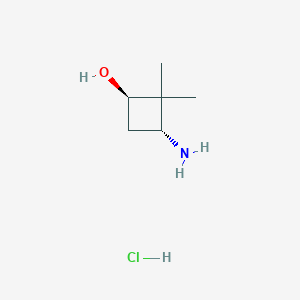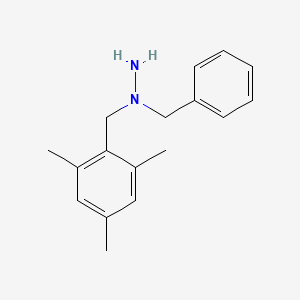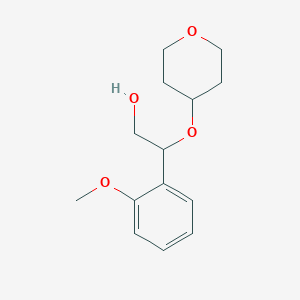
Tert-butyl 2-ethylpyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 2-ethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO2 . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of this compound involves a reaction with copper (I) iodide in diethyl ether and dichloromethane at 0 - 20℃ . The reaction mixture is then treated with a saturated ammonium chloride aqueous solution, and the organic layer is dried with anhydrous sodium sulfate . The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography .Molecular Structure Analysis
The molecular weight of this compound is 199.29 . The InChI code for this compound is 1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a high gastrointestinal absorption and is BBB permeant . Its Log Po/w (iLOGP) is 3.06, indicating its lipophilicity . The water solubility of this compound is 0.75 mg/ml .Aplicaciones Científicas De Investigación
Chiral Auxiliary and Building Block in Peptide Synthesis
Tert-butyl 2-ethylpyrrolidine-1-carboxylate serves as a critical component in synthetic chemistry, particularly as a chiral auxiliary and building block in the synthesis of peptides. A study highlighted the preparation and application of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) from L-alanine. This compound was utilized as an auxiliary and a chiral Aib building block in dipeptide synthesis, demonstrating its versatility in the preparation of enantiomerically pure compounds with excellent selectivities (Studer, Hintermann, & Seebach, 1995).
Synthons for Medicinal Chemistry
Another significant application of related pyrrolidine derivatives is in medicinal chemistry, where they serve as attractive synthons for the synthesis of dipeptidyl peptidase IV inhibitors. A method was developed for the high-yield synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides by double fluorination, showcasing the compound's utility in creating intermediates for various medicinal applications (Singh & Umemoto, 2011).
Economical Synthesis from L-Aspartic Acid
Research also focuses on the economical synthesis of pyrrolidine derivatives for pharmaceutical use. A process starting from L-aspartic acid to synthesize optically active tert-butyl 3-aminopyrrolidine-1-carboxylate highlights a cost-effective and industrially feasible method. This synthesis route is characterized by mild reaction conditions and easy work-up, proving its value for large-scale production (Han et al., 2018).
Antimicrobial Activity of Pyrrolidine Derivatives
Pyrrolidine derivatives have been developed with notable antimicrobial activities. Microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives revealed compounds with significant antimicrobial properties. This method achieved highly encouraging yields, demonstrating the potential of pyrrolidine derivatives in antibacterial applications (Sreekanth & Jha, 2020).
Dendritic Macromolecules Synthesis
Tert-butyl esters, including those derived from pyrrolidine structures, have been used in the synthesis of water-soluble dendritic macromolecules with a stiff, hydrocarbon interior. This research highlights the transformation of tert-butyl esters to carboxylic acids to enhance solubility and enable the characterization of dendrimers, illustrating the compound's utility in advanced material science (Pesak, Moore, & Wheat, 1997).
Safety and Hazards
Tert-butyl 2-ethylpyrrolidine-1-carboxylate is classified as a warning signal word . The hazard statements for this compound include H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves and clothing, and eye and face protection .
Mecanismo De Acción
Pharmacokinetics
The pharmacokinetic properties of Tert-butyl 2-ethylpyrrolidine-1-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a lipophilicity (Log Po/w) of 3.06 (iLOGP), 2.56 (XLOGP3), 2.42 (WLOGP), 2.01 (MLOGP), and 1.61 (SILICOS-IT), with a consensus Log Po/w of 2.33 . These properties may impact the compound’s bioavailability.
Análisis Bioquímico
Biochemical Properties
Tert-butyl 2-ethylpyrrolidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to have high gastrointestinal absorption and can permeate the blood-brain barrier . It does not act as a substrate for P-glycoprotein and does not inhibit major cytochrome P450 enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These properties make this compound a versatile compound in biochemical research, allowing it to be used in studies involving enzyme inhibition, protein binding, and metabolic pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to permeate the blood-brain barrier suggests that it can have significant effects on neuronal cells and brain function . Additionally, its high gastrointestinal absorption indicates that it can be effectively delivered to various cell types, influencing their function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound’s structure allows it to bind to certain enzymes and proteins, potentially inhibiting or activating their function. This binding can lead to changes in gene expression and cellular metabolism, affecting various biochemical pathways . The exact nature of these interactions and their effects on cellular function are still being studied, but the compound’s unique properties make it a valuable tool in understanding molecular mechanisms in biochemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function are still being investigated
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of careful dosage control in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic state of cells and tissues, making this compound a valuable tool in studying metabolic processes and pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors in its biochemical effects. The compound’s ability to permeate the blood-brain barrier and its high gastrointestinal absorption suggest that it can be effectively transported to various tissues and organs . This distribution can influence the compound’s localization and accumulation, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s activity and interactions with other biomolecules, influencing its overall biochemical effects.
Propiedades
IUPAC Name |
tert-butyl 2-ethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPIUFHZDRAHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
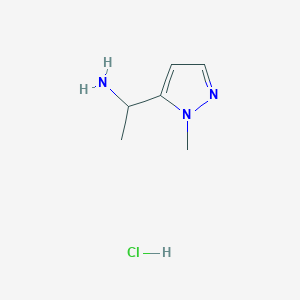
![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B3103146.png)
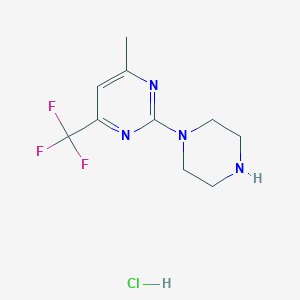
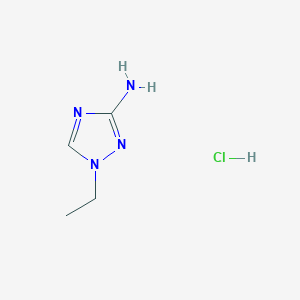
![[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine](/img/structure/B3103164.png)

